1-deoxy-L-threo-sphinganine-d3
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Overview
Description
1-deoxy-L-threo-sphinganine-d3 is a deuterium-labeled analog of 1-deoxy-L-threo-sphinganine. It is a stable isotope-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is primarily used in scientific research, particularly in the study of sphingolipid metabolism and related pathways .
Preparation Methods
The synthesis of 1-deoxy-L-threo-sphinganine-d3 involves the incorporation of deuterium atoms into the sphinganine molecule. The synthetic route typically starts with the precursor molecule, which undergoes a series of chemical reactions to introduce the deuterium atoms. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
1-deoxy-L-threo-sphinganine-d3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-deoxy-L-threo-sphinganine-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in the study of sphingolipid metabolism and related pathways.
Biology: Helps in understanding the role of sphingolipids in cellular processes and signaling pathways.
Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of sphingolipid-based drugs.
Industry: Employed in the development of new sphingolipid-based products and technologies .
Mechanism of Action
The mechanism of action of 1-deoxy-L-threo-sphinganine-d3 involves its incorporation into sphingolipid metabolic pathways. The deuterium atoms in the compound act as tracers, allowing researchers to track the movement and transformation of sphingolipids within cells. This helps in understanding the molecular targets and pathways involved in sphingolipid metabolism and related processes .
Comparison with Similar Compounds
1-deoxy-L-threo-sphinganine-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications. Similar compounds include:
1-deoxysphinganine-d3: Another deuterium-labeled sphinganine analog used in similar research applications.
Sphinganine-1-phosphate-d7: A deuterium-labeled sphinganine phosphate analog used in the study of sphingolipid signaling pathways.
Monomethyl Sphingosine (d181): A sphingosine analog used in the study of sphingolipid metabolism .
These compounds share similar applications but differ in their specific labeling and molecular structures, which can influence their behavior and utility in research.
Properties
Molecular Formula |
C18H39NO |
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Molecular Weight |
288.5 g/mol |
IUPAC Name |
(2S,3S)-2-amino-1,1,1-trideuteriooctadecan-3-ol |
InChI |
InChI=1S/C18H39NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17(2)19/h17-18,20H,3-16,19H2,1-2H3/t17-,18-/m0/s1/i2D3 |
InChI Key |
YRYJJIXWWQLGGV-YTOCALDUSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H]([C@H](CCCCCCCCCCCCCCC)O)N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(C)N)O |
Origin of Product |
United States |
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